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Application Notes and Protocols

Introduction

The entry of enveloped viruses into host cells is a critical first step in infection, initiated by the
fusion of the viral envelope with a host cell membrane. Understanding the molecular
mechanisms and kinetics of this process is paramount for the development of antiviral
therapeutics. Single-virus fusion assays provide a powerful tool to dissect these intricate events
in real-time, overcoming the limitations of bulk assays that average the behavior of a large
population of viruses. This application note details a robust method for monitoring single-virus
fusion events using biotinylated phosphatidylethanolamine (PE) liposomes as a model target
membrane. This system offers precise control over the target membrane composition and
allows for the immobilization of liposomes, facilitating high-resolution imaging of individual
fusion events.[1][2][3]

This assay relies on the principles of fluorescence dequenching to monitor two key stages of
fusion: lipid mixing (hemifusion) and content mixing (fusion pore formation).[4][5] Viruses are
typically labeled with a self-quenching concentration of a lipophilic dye, and the target
liposomes can be loaded with a soluble fluorescent dye. Upon fusion, the viral and liposomal
membranes merge, leading to the dilution of the lipophilic dye and a subsequent increase in its
fluorescence.[6][7] Similarly, the formation of a fusion pore allows the release of the liposomal
content, which can be detected as a change in fluorescence.[1][8] The use of biotinylated PE in
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the liposome formulation enables their specific and stable immobilization on a streptavidin-
coated surface, creating an ideal platform for observation via fluorescence microscopy.[2][6][9]

Materials and Reagents
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Reagent Supplier Catalog No.
1,2-dioleoyl-sn-glycero-3- ) o
_ Avanti Polar Lipids 850375
phosphocholine (DOPC)
1,2-dioleoyl-sn-glycero-3- ) o
) Avanti Polar Lipids 850725
phosphoethanolamine (DOPE)
Cholesterol Avanti Polar Lipids 700000
1,2-dipalmitoyl-sn-glycero-3-
phosphoethanolamine-N- ) o
o _ Avanti Polar Lipids 870277
(biotinyl) (sodium salt) (16:0
Biotinyl Cap PE)
Texas Red 1,2-
dihexadecanoyl-sn-glycero-3- )
) Invitrogen T1395
phosphoethanolamine (Texas
Red-DHPE)
Sulforhodamine B (SRB) Sigma-Aldrich S9012
Streptavidin Thermo Fisher 21122

Poly-L-lysine-graft-

poly(ethylene glycol) (PLL- SuSoS AG PLL(20)-g[3.5]-PEG(2)
PEG)
o PLL(20)-g[3.5]-
PLL-PEG-biotin SuSoS AG o
PEG(2)/PEG(3.4)-Biotin(20%)
Chloroform Sigma-Aldrich C2432
HEPES Sigma-Aldrich H3375
NacCl Sigma-Aldrich S9888
Glass coverslips Warner Instruments 64-0720

Microfluidic flow cells (e.qg.,
PDMS)

Experimental Protocols
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Preparation of Biotinylated PE Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of
approximately 100 nm using the extrusion method.[6]

e Lipid Film Hydration:

o In a clean glass vial, combine the desired lipids in chloroform. A typical composition is
DOPC:DOPE:Cholesterol:Biotinyl PE at a molar ratio of 49:20:30:1.[2][3][6]

o For content mixing assays, prepare a separate set of liposomes encapsulating a
fluorescent dye like Sulforhodamine B (SRB).

o Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the
bottom of the vial.

o Further dry the film under vacuum for at least 2 hours to remove residual solvent.

o Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to
a final lipid concentration of 1-10 mg/mL.[10] For SRB-containing liposomes, use a high
concentration of the dye (e.g., 50 mM) to achieve self-quenching.[11]

o Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
e Liposome Extrusion:
o Assemble a mini-extruder with a 100 nm polycarbonate membrane.

o Subject the MLV suspension to at least 21 passes through the extruder to form LUVs of a
uniform size.[6]

o For SRB-containing liposomes, remove the unencapsulated dye by size-exclusion
chromatography using a Sephadex G-50 column.

Virus Labeling

This protocol describes the labeling of the viral membrane with a lipophilic dye.
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Prepare a stock solution of Texas Red-DHPE in ethanol or DMSO.

Incubate the purified virus preparation with the fluorescent dye at a concentration sufficient to
cause self-quenching. A typical starting point is a 2-hour incubation at room temperature.[1]

Remove unincorporated dye by centrifugation or by passing the labeled virus through a
desalting column.[1]

Resuspend the labeled virus pellet in a suitable buffer and store at 4°C.[1]

Preparation of the Imaging Surface

This protocol details the preparation of a streptavidin-coated glass surface for liposome

immobilization.[8][9]

Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone,
ethanol, and water).

Treat the clean coverslips with a mixture of PLL-PEG and PLL-PEG-biotin (e.g., 95% PLL-
PEG and 5% PLL-PEG-biotin) to create a passivated and functionalized surface.[8]

Incubate the coated coverslips with a solution of streptavidin (e.g., 0.2 mg/mL) for 15-30
minutes.[8][9]

Wash away unbound streptavidin with buffer.

Single-Virus Fusion Assay

Assemble a microfluidic flow cell using the prepared coverslip as the bottom surface.[2][6]

Introduce the biotinylated PE liposomes into the flow cell and incubate for at least 60 minutes
to allow for tethering to the streptavidin-coated surface.[9]

Wash the channel with buffer to remove unbound liposomes.[9]

Introduce the fluorescently labeled viruses into the flow cell and allow them to bind to the
target liposomes.
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e Wash away unbound viruses.

e Initiate fusion by introducing a low pH buffer (e.g., pH 5.0 for influenza virus) into the flow
cell.[4]

e Acquire time-lapse fluorescence microscopy images to monitor the dequenching of the viral
and/or liposomal fluorophores.

Data Analysis and Presentation

Quantitative data from single-virus fusion assays can provide insights into the kinetics and
efficiency of the fusion process. Key parameters to measure include the wait time from fusion
trigger to the onset of lipid mixing and the overall fusion extent.

: . E

Number of

. . Number of Fusion Extent Mean Wait
Condition Viruses . )
Fusion Events (%) Time (s)

Analyzed
Control (pH 7.4) 500 5 1.0 N/A
Low pH (pH 5.0) 500 150 30.0 45.2 +15.8
Inhibitor A (Low

500 25 5.0 120.5 £ 45.3
pH)
Inhibitor B (Low

500 10 2.0 N/A

pH)

Data are presented as mean + standard deviation.

Visualizations
Experimental Workflow
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Caption: Workflow for the single-virus fusion assay.
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Caption: Key stages of virus-liposome fusion.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low liposome immobilization

Inefficient biotin-streptavidin

binding

Ensure proper preparation of
the PLL-PEG-biotin surface
and streptavidin incubation.
Verify the incorporation of

biotinylated PE in liposomes.

Non-specific binding

Optimize the density of PLL-
PEG to ensure good surface

passivation.

High background fluorescence

Unbound labeled virus

Thoroughly wash the flow cell
after virus incubation to

remove unbound particles.[8]

Impurities in reagents

Use high-purity lipids and
dyes.

No fusion events observed

Inactive virus

Use a fresh preparation of
virus and verify its fusogenic

activity using a bulk assay.

Incorrect fusion trigger

Ensure the pH of the fusion
buffer is optimal for the specific

virus being studied.[4]

Inappropriate liposome

composition

Verify that the target liposomes
contain the necessary
receptors or lipid composition

for viral fusion.

Rapid photobleaching

High laser power or long

exposure times

Reduce laser intensity and/or
exposure time. Use an oxygen
scavenging system in the

imaging buffer.

Inconsistent fusion kinetics

Heterogeneity in virus or

liposome population

This may be an inherent
property of the system.

Analyze a large number of
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events to obtain statistically

significant data.[1]

) Use a temperature-controlled
Temperature fluctuations _
stage on the microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Probing Viral Entry: A Single-Virus Fusion Assay Using
Biotinylated PE Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1502580#single-virus-fusion-assay-with-biotinyl-pe-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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